molecular formula C7H16ClNO3 B2741442 2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride CAS No. 2248283-15-8

2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride

Cat. No.: B2741442
CAS No.: 2248283-15-8
M. Wt: 197.66
InChI Key: KTHZDQIQWAQAOV-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and versatility, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in various biochemical assays and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride can be compared with other similar compounds, such as:

    (2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride: This is a stereoisomer with similar chemical properties but different biological activity.

    2-[2-(Dimethylamino)ethoxy]butanoic acid;hydrochloride: This compound has a similar structure but with a longer carbon chain, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-6(7(9)10)11-5-4-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZDQIQWAQAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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